molecular formula C22H19FN4O3 B1677226 MK-0557 CAS No. 328232-95-7

MK-0557

货号 B1677226
CAS 编号: 328232-95-7
分子量: 406.4 g/mol
InChI 键: RMYZIRFUCOMQRH-XLOAEROZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

MK-0557 is a small molecule drug that has been investigated for the treatment of Schizophrenia and Paranoid Schizophrenia . It is a highly selective, orally administered neuropeptide NPY5R antagonist . The drug is also known to limit weight regain after very-low-calorie diet (VLCD)-induced weight loss .


Molecular Structure Analysis

The molecular formula of MK-0557 is C22H19FN4O3 . The average molecular weight is 406.417 Da . The structure of MK-0557 belongs to the class of organic compounds known as phenylpyrazoles .


Chemical Reactions Analysis

MK-0557 has a Ki of 1.3 nM at the human NPY5R, with similar affinities at rhesus, mouse, and rat NPY5R . MK-0557 has no significant binding to the human NPY1R, NPY2R, NPY4R, or mouse NPY6R at concentrations of 10 μM .


Physical And Chemical Properties Analysis

MK-0557 is a small molecule drug with the chemical formula C22H19FN4O3 . The average molecular weight is 406.417 Da .

科研应用

Aurora Kinase Inhibition and Cancer Therapy

MK-0457(也称为VX-680)是一种Aurora激酶(AKs)的小分子抑制剂,已显示出临床前抗白血病活性。它对表达野生型或突变型BCR-ABL的细胞特别有效,包括那些具有T315I BCR-ABL突变的细胞,这种突变介导对其他几种癌症治疗的耐药性。在慢性髓细胞白血病(CML)和费城染色体阳性急性淋巴细胞白血病(ALL)患者中观察到临床反应,剂量不伴有不良事件。这表明AK抑制在治疗这些白血病中的潜在作用,特别是那些对其他治疗方法具有耐药性的白血病(Giles et al., 2007)

Mechanism of Action on Aurora Kinases

VX-680/MK-0457抑制人类细胞中Aurora A和Aurora B激酶活性,导致有丝分裂组蛋白H3磷酸化的阻断,多倍体的诱导和细胞凋亡。这种双重抑制表明MK-0457发挥其抗癌作用的全面机制,突显其作为一种强效细胞毒性药物对抗癌细胞的潜力。对每种酶的特定底物的磷酸化的抑制表明了一种有针对性的作用,破坏了癌细胞的增殖和存活(Tyler et al., 2007)

Safety And Hazards

MK-0557 is not classified as a dangerous substance according to GHS . It is advised to avoid dust formation and breathing mist, gas, or vapors . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water . If swallowed or inhaled, medical attention should be sought immediately .

未来方向

While the strategy of NPY5 receptor (NPY5R) antagonism has been unsuccessful for the treatment of obesity, the MK-0557 development program by Merck highlights important aspects of rational and efficient transition from preclinical to clinical drug development . The drug’s highest R&D status is currently discontinued .

性质

IUPAC Name

N-[1-(2-fluorophenyl)pyrazol-3-yl]-1'-oxospiro[cyclohexane-4,3'-furo[3,4-c]pyridine]-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3/c23-17-3-1-2-4-18(17)27-12-8-19(26-27)25-20(28)14-5-9-22(10-6-14)16-13-24-11-7-15(16)21(29)30-22/h1-4,7-8,11-14H,5-6,9-10H2,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYZIRFUCOMQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)NC3=NN(C=C3)C4=CC=CC=C4F)C5=C(C=CN=C5)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

spiro(cyclohexane-1,3'(1'H)-furo(3,4-C)pyridine)-4-carboxamide, N-(1-(2-fluorophenyl)-1h-pyrazol-3-yl)-1'-oxo-, trans-

CAS RN

328232-95-7, 935765-76-7
Record name MK-0557
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328232957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK 0557
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935765767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-0557
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12168
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MK-0557
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVE36P8422
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK-0557
Reactant of Route 2
Reactant of Route 2
MK-0557
Reactant of Route 3
Reactant of Route 3
MK-0557
Reactant of Route 4
Reactant of Route 4
MK-0557
Reactant of Route 5
Reactant of Route 5
MK-0557
Reactant of Route 6
Reactant of Route 6
MK-0557

Citations

For This Compound
183
Citations
N Erondu, T Wadden, I Gantz, B Musser, AM Nguyen… - …, 2007 - Wiley Online Library
… MK-0557 is a potent, highly selective, orally bioavailable NPY5R antagonist, which has recently been described (32). In this study, we used MK-0557 to test the hypothesis that …
Number of citations: 64 onlinelibrary.wiley.com
N Erondu, I Gantz, B Musser, S Suryawanshi, M Mallick… - Cell metabolism, 2006 - cell.com
… activity of MK-0557 at these three receptors. Thus, to the extent testable, these studies suggest that MK0557 should not have significant off-target activity in vivo. MK-0557 antagonized …
Number of citations: 207 www.cell.com
N Erondu, C Addy, K Lu, M Mallick, B Musser, I Gantz… - …, 2007 - Wiley Online Library
… placebo, 0.2, 1, 5, and 25 mg MK-0557, respectively; p = 0.054 compared with placebo for … daily dose of MK-0557 for clinical studies. As part of our evaluation of MK-0557 as a clinical …
Number of citations: 36 onlinelibrary.wiley.com
DJ MacNeil - Current topics in medicinal chemistry, 2007 - ingentaconnect.com
… One Y5 antagonist, MK-0557 was evaluated in a 1-yr clinical trial and found to cause modest weight loss. Optimal NPY antagonist therapeutics for obesity may require blockade of both …
Number of citations: 65 www.ingentaconnect.com
JA Wagner, AM Dahlem, LD Hudson… - Clinical and …, 2018 - Wiley Online Library
… facilitated decision-making for MK-0557. The combination of … In the case of the MK-0557 example, the combination of … the definitive assessment that MK-0557 adequately engaged the …
Number of citations: 30 ascpt.onlinelibrary.wiley.com
DA Griffith, DM Hargrove, TS Maurer, CA Blum… - Bioorganic & medicinal …, 2011 - Elsevier
… Two Y5R antagonists, MK-0557 and S-2367, have been advanced into human clinical trials, however MK-0557 was recently dropped because of a modest effect in preventing weight re-…
Number of citations: 27 www.sciencedirect.com
WH Abd‐Allah, A Salman… - Drug Development …, 2019 - Wiley Online Library
… In the present work, hybrid structure of MK-0557, bearing cyclohexane-carboxamide moiety, … -carboxamide backbone of the apoptotic MK-0557 is expected to afford synergetic effect and …
Number of citations: 8 onlinelibrary.wiley.com
H Ledford - Nature News, 2006 - nature.com
… in New Jersey and named MK-0557, works — but only a little bit. Overweight or obese patients receiving MK-0557 lost only 1.6 kilograms more than those who were given a placebo …
Number of citations: 1 www.nature.com
GA Walford, SA Stoch - … Research Methods in Diabetes, Obesity, and …, 2019 - Springer
… MK-0557 or placebo. In the intention to treat analyses, subjects lost 1.1 kg and 2.2 kg after treatment with placebo or MK-0557, … 3.4 kg for placebo and MK-0557, respectively. Although …
Number of citations: 3 link.springer.com
SW Mifflin, A Strack - The Journal of physiology, 2007 - ncbi.nlm.nih.gov
… Finally, Dr Steven Heymsfield reviewed the development program for MK-0557, a highly … Merck launched an intensive programme leading to the discovery of MK-0557 (an NPY5R …
Number of citations: 6 www.ncbi.nlm.nih.gov

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。